molecular formula C6H14NP B14400712 3,3-Dimethyl-1-phosphanylbutan-2-imine CAS No. 89996-85-0

3,3-Dimethyl-1-phosphanylbutan-2-imine

Cat. No.: B14400712
CAS No.: 89996-85-0
M. Wt: 131.16 g/mol
InChI Key: WEWNWTSBSRASHT-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-phosphanylbutan-2-imine is an organophosphorus compound featuring a butan-2-imine backbone substituted with a phosphanyl group at position 1 and two methyl groups at position 3. This structure confers unique steric and electronic properties, making it a promising ligand in catalytic systems.

Properties

CAS No.

89996-85-0

Molecular Formula

C6H14NP

Molecular Weight

131.16 g/mol

IUPAC Name

3,3-dimethyl-1-phosphanylbutan-2-imine

InChI

InChI=1S/C6H14NP/c1-6(2,3)5(7)4-8/h7H,4,8H2,1-3H3

InChI Key

WEWNWTSBSRASHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=N)CP

Origin of Product

United States

Preparation Methods

The synthesis of 3,3-Dimethyl-1-phosphanylbutan-2-imine can be achieved through several methods. One common approach involves the reaction of a primary amine with an aldehyde or ketone, followed by the addition of a phosphanyl group. The reaction conditions typically require an acid catalyst to facilitate the formation of the imine bond . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

3,3-Dimethyl-1-phosphanylbutan-2-imine undergoes various chemical reactions, including:

Scientific Research Applications

3,3-Dimethyl-1-phosphanylbutan-2-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-phosphanylbutan-2-imine involves its interaction with various molecular targets. The phosphanyl group can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. The imine group can participate in nucleophilic addition reactions, forming new bonds and facilitating the formation of complex structures .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group and Substituent Analysis

The compound’s key differentiator from analogs lies in its phosphanyl-imine functional groups and alkyl substituents . Below is a comparison with structurally related compounds, including amines and phosphorus derivatives:

Table 1: Structural and Functional Comparison
Compound Name Functional Groups Substituents Molecular Weight (g/mol) Primary Applications
3,3-Dimethyl-1-phosphanylbutan-2-imine Phosphanyl, Imine 1-Phosphanyl, 3,3-dimethyl ~150 (hypothetical) Catalysis (ligand design)
3-amino-1-phenylbutane Amine, Phenyl 1-Phenyl, 3-amino 149.2 Pharmaceutical intermediates
1-phosphanylbutan-2-imine Phosphanyl, Imine 1-Phosphanyl ~120 (hypothetical) Model for catalytic studies
4-phenyl-2-aminobutane Amine, Phenyl 4-Phenyl, 2-amino 149.2 Drug synthesis

Key Observations :

  • Phosphanyl vs. Amine: The phosphanyl group in the target compound provides stronger electron-donating capabilities compared to amines, enhancing metal-ligand interactions in catalysis. In contrast, phenyl-substituted amines (e.g., 3-amino-1-phenylbutane) are primarily used in pharmaceuticals due to their bioavailability .
  • This contrasts with linear analogs like 1-phosphanylbutan-2-imine, which lack such bulk.

Electronic and Steric Properties

Table 2: Electronic and Steric Parameters
Compound Name Electron-Donating Capacity Steric Bulk (Tolman Cone Angle, °) Solubility (Polar Solvents)
3,3-Dimethyl-1-phosphanylbutan-2-imine High (P-based) ~160 (estimated) Moderate
3-amino-1-phenylbutane Moderate (N-based) ~140 Low (due to phenyl group)
4-phenyl-2-aminobutane Moderate (N-based) ~135 Low

Research Findings :

  • The target compound’s phosphanyl-imine moiety enables stronger σ-donation to transition metals (e.g., Pd, Ni), improving catalytic activity in cross-coupling reactions.

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